Prop-2-yn-1-yl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate

Description

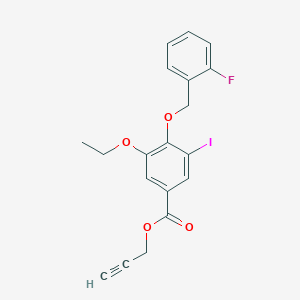

Prop-2-yn-1-yl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate is a structurally complex benzoate ester featuring a propargyl (prop-2-yn-1-yl) ester group and multiple substituents on the aromatic ring. The molecule includes:

- 3-ethoxy group: Enhances lipophilicity and influences electronic properties.

- 5-iodo substituent: A heavy halogen that may contribute to unique reactivity (e.g., in cross-coupling reactions) or act as a radiolabeling site.

- Prop-2-yn-1-yl ester: The propargyl group is reactive in click chemistry (e.g., azide-alkyne cycloaddition) and may confer pesticidal or medicinal activity .

Properties

Molecular Formula |

C19H16FIO4 |

|---|---|

Molecular Weight |

454.2 g/mol |

IUPAC Name |

prop-2-ynyl 3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodobenzoate |

InChI |

InChI=1S/C19H16FIO4/c1-3-9-24-19(22)14-10-16(21)18(17(11-14)23-4-2)25-12-13-7-5-6-8-15(13)20/h1,5-8,10-11H,4,9,12H2,2H3 |

InChI Key |

GKODSGDUYUXATM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)I)OCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps, including the formation of the iodobenzoate core, the introduction of the ethoxy group, and the attachment of the prop-2-yn-1-yl and fluorobenzyl groups. Common reagents used in these reactions include iodine, ethyl alcohol, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, with stringent quality control measures in place to monitor the product’s consistency.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Prop-2-yn-1-yl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: Utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Propargyl esters in pesticides (e.g., propargite, haloxyfop derivatives) often leverage the group’s reactivity for target binding or metabolic activation .

- In contrast, the target compound’s propargyl group may enable click chemistry modifications, a feature exploited in drug delivery and bioconjugation .

Substituted Benzoate Derivatives

The benzoate core with diverse substituents is prevalent in pharmaceuticals and agrochemicals:

Key Observations :

- Halogenation: The target’s 5-iodo group contrasts with bromo/chloro substituents in similar compounds.

- Fluorinated benzyl ethers : The 2-fluorobenzyloxy group in the target compound parallels fluorinated motifs in ’s compound, which enhance stability and bioavailability .

Fluorinated Aromatic Compounds

Fluorine substitution is critical for modulating pharmacokinetics:

Key Observations :

- The 2-fluorobenzyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs, a strategy validated in ’s fluorinated thiazolidinone .

Biological Activity

Prop-2-yn-1-yl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate is a synthetic compound with the molecular formula and a molecular weight of 454.2 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and interactions with various molecular targets.

The compound features several functional groups that contribute to its reactivity and biological activity:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 454.2 g/mol |

| CAS Number | 1706448-32-9 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate various signaling pathways, which may include:

- Inhibition of Enzymatic Activity : The presence of iodine and fluorine atoms may influence the compound's ability to interact with enzymes, potentially inhibiting their activity.

- Receptor Binding : The structural characteristics allow for binding to certain receptors, which may lead to downstream effects in cellular signaling.

Pharmacological Studies

Recent studies have highlighted the pharmacological properties of this compound, including its potential as an anti-cancer agent. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, suggesting its role in cancer therapeutics.

Table: Summary of Biological Studies

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro Assays | Significant inhibition of cancer cell growth | |

| Enzyme Interaction | Potential inhibition of specific enzymes | |

| Receptor Binding | Affinity for certain receptors |

Case Studies

-

Case Study on Cancer Cell Lines :

- In a study evaluating the effects on various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anti-cancer agent.

-

Pharmacokinetics :

- Research on the pharmacokinetic profile showed that the compound has favorable absorption and distribution characteristics in vivo, making it a candidate for further development in drug formulation.

Toxicology

While the compound shows promising biological activity, it is essential to assess its safety profile. Preliminary toxicological evaluations indicate that it may exhibit low toxicity at therapeutic doses; however, comprehensive studies are required to establish a full safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.